![molecular formula C19H27N3O3 B4137857 N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide](/img/structure/B4137857.png)
N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide
Übersicht
Beschreibung
N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized by a team of researchers at Allen and Hanburys in the United Kingdom in the 1970s. AH-7921 has been found to be a potent analgesic, and as such, it has been the subject of scientific research for its potential use in pain management.
Wirkmechanismus
N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide acts as a selective agonist at the mu-opioid receptor, which is involved in the modulation of pain. It has been found to be more selective for the mu-opioid receptor than other opioids such as morphine, which may contribute to its lower potential for addiction and abuse.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide has been found to have a number of biochemical and physiological effects. It has been shown to decrease the release of neurotransmitters such as glutamate and substance P, which are involved in the transmission of pain signals. In addition, it has been found to increase the release of dopamine, which may contribute to its analgesic effect.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide has a number of advantages for use in lab experiments. It is a potent analgesic, and as such, it can be used to study the mechanisms of pain. In addition, it has a lower potential for addiction and abuse compared to other opioids, which may make it a safer alternative for use in lab experiments. However, its use is limited by its potential toxicity and the need for specialized equipment and training to handle it safely.
Zukünftige Richtungen
There are a number of future directions for research on N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide. One area of research is the development of new analgesic drugs based on the structure of N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide. Another area of research is the study of the mechanisms of action of N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide, which may lead to the development of new treatments for pain. Finally, research is needed to determine the long-term safety and efficacy of N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide for use in pain management.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide has been the subject of scientific research for its potential use as an analgesic drug. Studies have shown that it has a potent analgesic effect, and it has been found to be effective in reducing pain in animal models. In addition, it has been found to have a lower potential for addiction and abuse compared to other opioids such as morphine.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c23-19(21-16-9-5-2-6-10-16)14-11-12-17(18(13-14)22(24)25)20-15-7-3-1-4-8-15/h11-13,15-16,20H,1-10H2,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXONRUDROVDYLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)C(=O)NC3CCCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.